molecular formula C10H10O3 B3123227 4-Formyl-2,6-dimethylbenzoic acid CAS No. 306296-76-4

4-Formyl-2,6-dimethylbenzoic acid

Cat. No.: B3123227
CAS No.: 306296-76-4
M. Wt: 178.18 g/mol
InChI Key: IZLUAIAAIWYAHL-UHFFFAOYSA-N
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Description

4-Formyl-2,6-dimethylbenzoic acid, also known as 2,6-Dimethyl-4-formyl-benzoic acid, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) . This indicates that the compound has 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it has been used in the preparation of dinuclear lanthanide complexes . These complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.19 .

Scientific Research Applications

Synthesis of 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethyldibenzyl A synthesis starting from 2,6-dimethylbenzoic acid led to the formation of 2,2′-bis-(2,6-dimethylbenzoyl)-3,3′-dimethylbenzyl, showcasing the reactivity and utility of dimethylbenzoic acid derivatives in organic synthesis (Faber & Nauta, 2010).

Understanding Molecular Structure The study of 2,4-dimethylbenzoic acid molecules revealed their hydrogen-bonded dimeric nature and the steric strains influencing the molecules' conformation. This research adds to the understanding of the structural behavior of ortho-substituted dimeric derivatives of benzoic acid (Gliński et al., 2008).

Catalytic Applications The research evaluated the formate dehydrogenase activity of iridium-based pianostool complexes, revealing their effectiveness and potential applications in utilizing formic acid for energy storage (Keller et al., 2014).

Complex Synthesis and Antibacterial Activity Compounds synthesized from the condensation of dimethylbenzoic acid derivatives exhibited notable antibacterial activity, highlighting their potential in antimicrobial applications (Roșu et al., 2010).

Analyzing Crystal Structure Research on 2,4,6-trinitro-3,5-dimethylbenzoic acid elucidated its unique crystal structure and intermolecular interactions, contributing to the understanding of structural chemistry (Yu et al., 2007).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

4-formyl-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLUAIAAIWYAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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